o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate
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Overview
Description
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate: is a complex organic compound with the molecular formula C15-H24-N2-O2-S.H3-O4-P and a molecular weight of 394.47 g/mol . This compound is known for its unique chemical structure, which includes an anisic acid moiety, an aminothio group, and a diethylamino propyl ester, all bonded to a hydrogen phosphate group.
Preparation Methods
The synthesis of o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate involves several steps:
Starting Material: The synthesis begins with o-Anisic acid (2-methoxybenzoic acid).
Formation of Aminothio Group:
Esterification: The esterification process involves the reaction of the aminothio compound with 3-(diethylamino)propyl alcohol under acidic conditions to form the ester.
Phosphorylation: Finally, the ester is phosphorylated using phosphoric acid or a phosphorylating agent to yield the hydrogen phosphate ester.
Chemical Reactions Analysis
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminothio group, where nucleophiles like halides or alkoxides replace the amino group.
Scientific Research Applications
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and phosphorylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate can be compared with similar compounds:
p-Anisic acid (4-methoxybenzoic acid): This isomer has the methoxy group in the para position, leading to different reactivity and applications.
m-Anisic acid (3-methoxybenzoic acid): Another isomer with the methoxy group in the meta position, also resulting in distinct chemical behavior and uses.
Properties
CAS No. |
102583-87-9 |
---|---|
Molecular Formula |
C15H27N2O6PS |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
S-[3-(diethylamino)propyl] 4-amino-2-methoxybenzenecarbothioate;phosphoric acid |
InChI |
InChI=1S/C15H24N2O2S.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
NLERLAPJLNVPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCSC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)O |
Origin of Product |
United States |
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